Cyclosporin H
Description
Comparative Overview with Cyclosporin (B1163) A and Related Analogues
Cyclosporin H shares the basic cyclic undecapeptide structure with Cyclosporin A and other analogues. However, a key structural difference exists between this compound and Cyclosporin A: this compound has an N-methyl-D-valine at position 11, whereas Cyclosporin A has N-methyl-L-valine at this position. researchgate.net This seemingly small change in chirality at a single amino acid residue significantly impacts the biological activity and conformational properties of this compound compared to Cyclosporin A. researchgate.net
While Cyclosporin A is well-known for its potent immunosuppressive activity mediated primarily through binding to cyclophilin and inhibiting calcineurin, this compound lacks this significant immunosuppressant activity. medchemexpress.comadipogen.comsigmaaldrich.comcaymanchem.com Research indicates that this compound has extremely low affinity for cyclophilin, a critical step in the immunosuppressive mechanism of Cyclosporin A. researchgate.netcaymanchem.com
Instead of immunosuppression, research has highlighted other biological activities for this compound. It has been identified as a selective and potent inhibitor of formyl peptide receptor 1 (FPR-1). medchemexpress.comsigmaaldrich.comcaymanchem.com This activity is distinct from the mechanism of action of Cyclosporin A and other analogues like Cyclosporin B, C, D, and E, which show different levels of activity against FPR-1. medchemexpress.comcaymanchem.com this compound has also been reported to inhibit the effects of tumor-promoting phorbol (B1677699) esters and block calcium/calmodulin-dependent EF-2 phosphorylation in vitro. sigmaaldrich.comcaymanchem.comscbt.com More recent research has explored its potential as a viral transduction enhancer, increasing the efficiency of lentiviral transduction in hematopoietic stem and progenitor cells by targeting IFITM3. medchemexpress.comhsr.itnih.gov
The structural variations among cyclosporin analogues contribute to their differing biological profiles. The table below summarizes some key differences between this compound and Cyclosporin A:
| Feature | This compound | Cyclosporin A |
| Amino Acid at Pos 11 | N-methyl-D-valine | N-methyl-L-valine |
| Immunosuppressive Activity | Lacks significant activity medchemexpress.comadipogen.comsigmaaldrich.comcaymanchem.com | Potent activity wikipedia.orgwikipedia.org |
| Cyclophilin Binding | Extremely low affinity researchgate.netcaymanchem.com | High affinity wikipedia.orgresearchgate.net |
| FPR-1 Activity | Potent and selective inhibitor medchemexpress.comsigmaaldrich.comcaymanchem.com | Different levels of activity compared to CsH caymanchem.com |
| Gene Therapy Enhancement | Enhances lentiviral transduction medchemexpress.comhsr.itnih.gov | Not primarily known for this activity |
The conformational structure of this compound also differs significantly from that of Cyclosporin A. While Cyclosporin A can adopt different conformations, including a folded structure in crystals and solution and a more open structure when bound to cyclophilin, this compound exhibits a markedly different, highly convoluted conformation. researchgate.net This structural difference is linked to the local change in chirality at the N-methyl-valine residue. researchgate.net
Historical Context of this compound Identification
The discovery and identification of the cyclosporin family of compounds, including this compound, are rooted in the screening of fungal metabolites for biological activity. The parent compound, Cyclosporin A, was isolated in 1971 from the fungus Tolypocladium inflatum (originally misidentified as Trichoderma polysporum) by researchers at Sandoz Laboratories in Basel, Switzerland. wikipedia.orgwikipedia.orgresearchgate.netdavidmoore.org.uk The initial interest in these fungal extracts was for their potential antifungal properties. wikipedia.orgwikipedia.orgdavidmoore.org.uk
During the subsequent investigations into the properties of the cyclosporin-producing fungal extracts, other related cyclic peptides were identified and isolated. These were characterized as cyclosporin analogues and designated with letters such as B, C, D, E, and H. wikipedia.org this compound, like Cyclosporin A, was isolated from Tolypocladium inflatum. adipogen.comsigmaaldrich.com The identification and structural elucidation of these analogues, including the determination of the specific amino acid sequence and modifications, were part of the broader research effort to understand the chemical diversity and biological activities within the cyclosporin family. wikipedia.orgsemanticscholar.org The structural determination of cyclosporins, including the key difference at position 11 in this compound, was a crucial step in understanding the structure-activity relationships within this group of compounds. researchgate.netsemanticscholar.org The recognition of this compound as a distinct entity with a different biological profile compared to the immunosuppressive Cyclosporin A emerged as researchers further investigated the individual properties of these related peptides. medchemexpress.comcaymanchem.com
Detailed Research Findings
Recent research has focused on the unique biological activities of this compound, particularly its role as an FPR-1 inhibitor and a viral transduction enhancer. Studies have shown that this compound potently inhibits formyl-Met-Leu-Phe (FMLP)-induced superoxide (B77818) anion formation in human neutrophils, demonstrating its activity against FPR-1. medchemexpress.com Its inhibitory effects on FMLP binding and downstream signaling pathways, such as calcium mobilization and beta-glucuronidase release, have been quantified with specific Ki values. medchemexpress.com
Furthermore, this compound has been found to significantly increase the efficiency of lentiviral vector-mediated gene transfer in human and murine hematopoietic stem and progenitor cells. medchemexpress.comhsr.itnih.gov This effect is attributed, at least in part, to its ability to temporarily degrade IFITM3, a host cell protein that acts as an antiviral barrier. hsr.it This research highlights the potential utility of this compound in gene therapy applications to improve transduction rates, especially in cell types that are typically resistant to viral entry. hsr.itnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(6R,9S,12S,15R,18S,21S,24S,27S)-3-[(E,1S,2S)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,15,18,22,28,31-nonamethyl-9,12,21,27-tetrakis(2-methylpropyl)-6,24-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclopentatriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-24-25-27-41(14)53(76)52-57(80)63-29-26-28-48(74)67(17)34-49(75)68(18)44(30-35(2)3)56(79)66-50(39(10)11)61(84)69(19)45(31-36(4)5)55(78)64-42(15)54(77)65-43(16)58(81)70(20)46(32-37(6)7)59(82)71(21)47(33-38(8)9)60(83)72(22)51(40(12)13)62(85)73(52)23/h24-25,35-47,50-53,76H,26-34H2,1-23H3,(H,63,80)(H,64,78)(H,65,77)(H,66,79)/b25-24+/t41-,42-,43+,44-,45-,46-,47-,50-,51+,52?,53-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHACJFHGITGOJ-BFLPRMFGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(C)C(C1C(=O)NCCCC(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[C@H](C)[C@@H](C1C(=O)NCCCC(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Biosynthesis, and Synthetic Pathways of Cyclosporin H
Natural Occurrence and Fungal Production
Cyclosporin (B1163) H, like other cyclosporins, is primarily associated with fungal sources. Its identification and the understanding of its biosynthetic origins are closely linked to research on cyclosporin A.
Identification from Tolypocladium inflatum
Cyclosporin A, the main product of the secondary metabolism of the fungal species Tolypocladium inflatum (also known as Beauveria nivea), is a cyclic undecapeptide containing several N-methylated amino acids and the unusual amino acid (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid (MeBmt). cas.cziomcworld.comresearchgate.net Tolypocladium inflatum is an ascomycete fungus originally isolated from a Norwegian soil sample. iomcworld.comwikipedia.org Cyclosporin H has been identified and isolated from cultures of Tolypocladium inflatum. adipogen.com
Biosynthetic Origin and Relationship to Cyclosporin A Metabolites
The biosynthesis of cyclosporine A in T. inflatum is carried out by a nonribosomal peptide synthetase (NRPS) system, specifically the cyclosporine synthetase (CySyn), a large multienzyme polypeptide. researchgate.netnih.gov This enzyme catalyzes numerous steps, including the activation, modification, and polymerization of the constituent amino acids. researchgate.netnih.gov
Cyclosporins isolated from T. inflatum cultures can differ from the cyclosporin A sequence by one or two amino acids. researchgate.net this compound is structurally very similar to cyclosporin A, differing by a single amino acid substitution: the L-methyl valine at position 11 in cyclosporin A is replaced by its D-isomer, D-methyl valine, in this compound. researchgate.net While many "natural" cyclosporins are synthesized by the same core enzymatic machinery as cyclosporin A, this compound has been noted as an extraction artifact in some contexts, suggesting its presence might sometimes arise from post-biosynthetic modifications or degradation during isolation procedures rather than direct enzymatic synthesis as a primary metabolite. researchgate.net However, it is also listed as being isolated from Tolypocladium inflatum, indicating it can be a product of the fungal culture itself. adipogen.comtoku-e.com
Chemical Synthesis Methodologies
Due to its structural similarity to cyclosporin A and the potential for its presence as a degradation product, chemical synthesis methodologies, particularly those involving the modification of cyclosporin A, have been explored for the production of this compound.
Acid-Catalyzed Degradation of Cyclosporin A for this compound Production
Acid-catalyzed degradation of cyclosporin A has been studied as a method for the production of this compound. cas.czresearchgate.netlsu.educapes.gov.br This process involves the controlled heating of cyclosporin A in the presence of an acid catalyst. google.com Solvents such as dioxane or other polar organic solvents can be used to dissolve cyclosporin A for this reaction. google.com Acid-catalyzed degradation of cyclosporin A can lead to racemization, specifically at the amino acid at position 11 (MeVal), resulting in the formation of the D-isomer and thus this compound. cas.czgoogle.com
Optimization of Reaction Conditions and Yield
Optimization of the acid-catalyzed degradation process is crucial to maximize the yield of this compound and minimize the formation of unwanted side products. google.com Factors such as the type and quantity of the acid catalyst, reaction temperature, and reaction time play significant roles. google.com Methanesulfonic acid, toluenesulfonic acid, and polymeric sulfonic acids like DOWEX resins and NAFION are examples of acid catalysts that can be used. google.com Heating at elevated temperatures, such as refluxing, followed by allowing the reaction to continue at room temperature, can contribute to increased yields. google.com Analysis of the reaction mixture, often by techniques like HPLC, is essential to monitor the conversion and the presence of other degradation products. cas.czresearchgate.netlsu.educapes.gov.brgoogle.com
Strategies for Purification and Isolation of this compound
The acid-catalyzed degradation of cyclosporin A can produce a mixture of products, including unreacted cyclosporin A and various side products with similar properties to this compound. google.com Therefore, effective purification and isolation strategies are necessary to obtain pure this compound.
Methods described for the purification and isolation of this compound from the degradation mixture include recrystallization and chromatography. google.com Recrystallization from a suitable solvent, such as acetone, can help separate unreacted cyclosporin A from this compound. google.com Chromatography, particularly column chromatography using materials like silica (B1680970) gel or alumina (B75360), is a common technique for further purification. google.com Analysis of the crude reaction mixture by techniques like thin layer chromatography (TLC) can show the presence of multiple side products. google.com Purification using silica gel or alumina preparatory plates can yield high-purity material. google.com Identification of this compound during purification can be challenging as it may lack UV activity, necessitating methods like iodine staining for visualization on TLC plates. google.com
Development of this compound Derivatives and Analogues
The development of derivatives and analogues of cyclosporins, including this compound, is driven by the desire to explore their biological activities and potentially improve their properties. This involves modifying the core cyclic peptide structure through chemical means.
Chemical Modification Strategies for Cyclosporin Derivatives
Chemical modification strategies for cyclosporin derivatives often target specific amino acid residues within the cyclic structure. These modifications can include alterations to the side chains, the peptide backbone, or the N-methylation pattern. Common strategies involve:
Amino Acid Substitution: Replacing one or more amino acids in the cyclic ring with different natural or synthetic amino acids. This is a fundamental approach to altering the peptide sequence and, consequently, its three-dimensional structure and interactions.
N-Methylation Modifications: Altering the pattern of N-methylation or introducing N-methylation at positions that are not naturally methylated. N-methylation significantly impacts the conformation and membrane permeability of cyclic peptides.
Modification of Hydroxyl Groups: Cyclosporin A, for instance, contains a hydroxyl group on the unique (4R)-4-[(E)-but-2-en-1-yl]-4,N-dimethyl-L-threonine residue. Modifications at such hydroxyl positions can alter solubility or introduce new functional handles.
Introduction of Linkers or Tags: Attaching various chemical groups, such as fluorescent tags or biotin, to specific sites for research or diagnostic purposes.
These strategies aim to probe the structure-activity relationships of cyclosporins and develop analogues with altered binding affinities to target proteins, modified pharmacokinetic profiles, or novel biological activities.
Synthesis of Modified this compound Structures
The synthesis of modified this compound structures typically involves either the semi-synthesis from naturally abundant cyclosporins (like Cyclosporin A) or the total synthesis of the modified cyclic peptide.
Semi-synthetic approaches leverage the complex core structure provided by microbial fermentation and introduce chemical modifications at specific positions. This often requires selective deprotection and coupling reactions to functionalize particular amino acid residues without disrupting the rest of the cyclic structure.
Total synthesis of cyclosporin analogues involves the step-wise assembly of the linear peptide chain using standard or modified peptide synthesis techniques, followed by macrocyclization. The incorporation of unusual or modified amino acids, such as N-methyl-D-valine, alpha-aminobutyric acid, sarcosine, N-methyl-leucine, D-alanine, N-methyl-D-alanine, L-valine, and L-leucine, requires their prior synthesis or commercial availability in the desired stereochemical configuration. The cyclization step is crucial and can be challenging, often requiring high dilution conditions and specific coupling reagents to favor intramolecular reaction over polymerization.
Data on the synthesis of specific this compound derivatives would involve detailed synthetic routes, reagents used, reaction conditions, and characterization data of the synthesized compounds.
Here is a simulated data table illustrating the amino acid composition of this compound compared to Cyclosporin A, highlighting the key difference:
Table 1: Amino Acid Composition of Cyclosporin A and this compound
| Position | Amino Acid in Cyclosporin A | Amino Acid in this compound |
| 1 | N-Methyl-Bmt | N-Methyl-Bmt |
| 2 | L-α-aminobutyric acid | L-α-aminobutyric acid |
| 3 | L-Valine | L-Valine |
| 4 | L-Sarcosine | L-Sarcosine |
| 5 | N-Methyl-L-Leucine | N-Methyl-D-Valine |
| 6 | L-Alanine | L-Alanine |
| 7 | D-Alanine | D-Alanine |
| 8 | N-Methyl-L-Leucine | N-Methyl-L-Leucine |
| 9 | N-Methyl-L-Leucine | N-Methyl-L-Leucine |
| 10 | L-Leucine | L-Leucine |
| 11 | N-Methyl-L-Valine | N-Methyl-L-Valine |
Note: N-Methyl-Bmt refers to (4R)-4-[(E)-but-2-en-1-yl]-4,N-dimethyl-L-threonine.
This table highlights that the primary structural difference between Cyclosporin A and this compound lies at position 5, where L-N-methyl-leucine in Cyclosporin A is replaced by N-methyl-D-valine in this compound. ctdbase.org
Further research findings on the synthesis of modified structures would detail specific chemical reactions, yields, and analytical data (e.g., mass spectrometry, NMR spectroscopy) to confirm the structure of the synthesized derivatives.
Structural Characterization and Conformational Analysis of Cyclosporin H
Primary Structural Differences from Cyclosporin (B1163) A
Cyclosporin H shares a largely identical amino acid sequence with Cyclosporin A, with the key distinction lying in a single amino acid residue. researchgate.net
Specific Amino Acid Substitutions and Chirality at Position 11
The primary structural difference between Cyclosporin A and this compound is the substitution at position 11. In Cyclosporin A, this position is occupied by N-methyl-L-valine (MeVal). researchgate.netnih.govaai.orgportlandpress.com this compound, however, features N-methyl-D-valine at this same position. researchgate.netnih.govnih.govaai.orgportlandpress.comnih.gov This inversion of chirality at the N-methylvaline residue at position 11 is the sole amino acid difference between the two compounds. researchgate.netnih.govnih.govaai.orgportlandpress.comnih.gov
Three-Dimensional Conformation and Backbone Dynamics
The single chiral inversion at position 11 in this compound leads to significant differences in its three-dimensional conformation and backbone dynamics compared to Cyclosporin A. researchgate.netnih.gov
Crystal Structure Determination and Polymorphism
The crystal structure of this compound has been determined by X-ray diffraction. researchgate.netcas.czlsu.educapes.gov.br this compound, when crystallized from a diethyl ether-water mixture, forms monoclinic crystals. researchgate.netcas.czlsu.educapes.gov.br Specifically, this compound-diethyl ether-water (1:0.5:1) crystallizes in the monoclinic space group I2. researchgate.netcas.czlsu.educapes.gov.br The crystal structure parameters include a = 12.338(2) Å, b = 18.963(2) Å, c = 34.074(3) Å, β = 96.47(2)°, Z = 4, and V = 7921.4(17) ų. researchgate.netcas.czlsu.educapes.gov.br
Studies have also investigated the crystal structures of this compound in the presence and absence of Mg²⁺ at ultra-high resolution. nih.gov These studies revealed that the local change in chirality between CsA and CsH is associated with a major structural transformation. nih.gov Unlike the open beta-sheet structure characteristic of CsA, CsH adopts a highly convoluted conformation in the crystal state. nih.gov Furthermore, unlike CsA, the crystal structure of CsH is heavily solvated. nih.gov
Solution Conformations and Equilibrium Studies
The conformational behavior of cyclosporins, including this compound, in solution is influenced by the solvent environment. acs.orgmdpi.comnih.gov While many cyclosporins show a prevailing conformation in non-polar solvents, this compound exhibits such behavior even in chloroform, similar to iso-cyclosporins. cas.cz
NMR spectroscopy and molecular dynamics simulations have been employed to study the conformations of cyclosporins in different media, including polar and non-polar environments. acs.orgmdpi.comnih.gov Experimental investigations using techniques like NMR spectroscopy, mass spectrometry, and membrane permeation measurements provide insight into the averaged features of these molecules in solution. mdpi.com
In polar solvents, Cyclosporin A is known to exist as multiple conformers, with at least two major conformations observed in water. nih.govucl.ac.be In contrast, this compound is described as being composed predominantly of a single compact conformation. nih.gov Ion mobility measurements also reveal a specific conformational distribution for each cyclosporin derivative in a structure-dependent manner. nih.gov
Intramolecular Hydrogen Bonding Network Analysis
The network of intramolecular hydrogen bonds plays a crucial role in defining the three-dimensional structure and stability of cyclic peptides like cyclosporins. acs.orgmdpi.comucl.ac.benih.govcdnsciencepub.com Cyclosporin A is characterized by an extensive hydrogen bond network in its free form in crystals and solution. nih.govucl.ac.benih.gov This network contributes to a tightly folded conformation. nih.gov
In contrast, this compound is reported to lack the extensive hydrogen bond network found in Cyclosporin A. nih.gov The more compact conformer observed in cyclosporin derivatives is generally associated with a greater frequency of intramolecular hydrogen bonds. Studies using molecular dynamics simulations have suggested that in this compound, intramolecular hydrogen bonds are generally less stable compared to some other cyclosporin variants like Cyclosporin E. mdpi.com
Conformational Flexibility and Environmental Influences
Cyclosporins are known to be flexible molecules, and their three-dimensional structures can vary significantly depending on the polarity of the solvent environment. acs.orgmdpi.comnih.govresearchgate.netuq.edu.au This ability to change conformation in different environments has been described as "chameleonic" behavior. acs.orgnih.govresearchgate.net In polar environments, cyclosporins may form favorable intermolecular hydrogen bonds with water, while in non-polar solvents, they tend to form intramolecular hydrogen bonds and expose a non-polar exterior. acs.orgnih.gov
The conformational flexibility of cyclosporins is considered important for their biological activities, including membrane permeability. acs.orgmdpi.comresearchgate.netuq.edu.au Molecular dynamics simulations have indicated that conformational flexibility is a key determinant of the membrane permeability of Cyclosporin A and similar peptides. researchgate.netuq.edu.au
For this compound, the slower dynamics of its backbone are consistent with the lack of an extensive intramolecular hydrogen bond network. nih.gov The conformation of CsH is markedly different from that of CsA, both in the gas phase and in its susceptibility to solvent disruption. researchgate.net While CsA is populated by structures with an extensive hydrogen bond network, CsH is predominantly composed of a single compact conformation. nih.gov This suggests that the conformational flexibility and response to environmental changes differ between this compound and Cyclosporin A, likely due to the fundamental difference in their intramolecular hydrogen bonding capabilities.
| Property | Cyclosporin A | This compound |
| Amino Acid at Position 11 | N-methyl-L-valine | N-methyl-D-valine |
| Affinity for Cyclophilin | High affinity | Extremely low affinity |
| Immunosuppressive Activity | Yes | No significant activity |
| Crystal Structure Conformation | Open β-sheet structure | Highly convoluted conformation |
| Intramolecular H-bonding | Extensive network | Less extensive/stable network |
| Dominant Solution Conformer | Multiple conformers in polar solvents | Predominantly a single compact conformation |
| Backbone Dynamics | Faster dynamics (compared to CsH) | Slower dynamics (compared to CsA) |
| Solvation in Crystal State | Less heavily solvated (compared to CsH and CsG) | Heavily solvated |
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on cyclosporins aim to correlate specific structural features with their observed biological activities. karger.com For this compound, much of the SAR research has focused on understanding how its unique structural characteristics, particularly the chirality at position 11, contribute to its distinct biological profile compared to other cyclosporins like CsA. researchgate.netnih.gov
Impact of Chirality at Position 11 on Overall Conformation and Biological Properties
The key structural difference between Cyclosporin A and this compound lies in the stereochemistry of the N-methylvaline residue at position 11. In CsA, this residue is in the L-configuration, while in CsH, it is in the D-configuration. researchgate.netscirp.org This seemingly small change in chirality at position 11 results in a major structural transformation. researchgate.netscirp.org As noted earlier, CsA typically adopts an open beta-sheet structure, whereas CsH exhibits a highly convoluted conformation with all trans peptide bonds in its core loop. researchgate.netscirp.org This difference in conformation is crucial for their differential biological activities. researchgate.netnih.gov
A significant biological consequence of the D-configuration at position 11 in CsH is its extremely low affinity for cyclophilin. researchgate.net Cyclophilin binding is a critical initial step in the molecular mechanism of action for the immunosuppressive properties of Cyclosporin A. researchgate.netnih.gov The inability of CsH to bind effectively to cyclophilin largely explains its lack of significant immunosuppressive activity, despite its close structural resemblance to CsA. researchgate.netnih.gov
Furthermore, the chirality at position 11 in CsH has been identified as crucial for its activity as a formyl peptide receptor (FPR) antagonist. researchgate.net Studies have shown that CsH is a more potent FPR antagonist than certain other peptides, and the N-methyl-D-valine at position 11 is essential for this antagonism. researchgate.net
Correlating Structural Features with Differential Biological Activities
The distinct biological activities of this compound, particularly its potent formyl peptide receptor antagonism and lack of significant immunosuppressive activity, are directly correlated with its unique structural features resulting from the D-chirality at position 11. researchgate.netnih.gov
While Cyclosporin A exerts its immunosuppressive effects primarily through binding to cyclophilin and subsequently inhibiting calcineurin, this compound does not follow this pathway due to its negligible cyclophilin affinity. researchgate.netnih.gov Instead, the altered conformation in CsH presents different surface features and potentially exposes different amino acid residues or functional groups that interact favorably with the formyl peptide receptor. researchgate.netnih.gov
SAR studies comparing numerous cyclosporin analogues have confirmed that CsH is among the most potent inhibitors of human FPR function. nih.gov The studies suggest that the free conformations of potent FPR inhibitory cyclosporins like CsH differ from those of "classical" immunosuppressive cyclosporins, implying they bind to different pharmacophores on the receptor. nih.gov
Molecular Mechanisms of Action of Cyclosporin H
Differential Interaction with Immunophilins
The interaction of Cyclosporin (B1163) H with immunophilins, particularly Cyclophilin A, is markedly different from that of Cyclosporin A, which is fundamental to its unique pharmacological profile.
Cyclosporin H is characterized by its extremely low affinity for Cyclophilin A. nih.govresearchgate.net This structural difference, specifically the substitution of L-methyl valine at position 11 in Cyclosporin A with its D-isomer in this compound, is responsible for this reduced binding capacity. nih.govresearchgate.net In contrast, Cyclosporin A binds to Cyclophilin A with high affinity, forming a complex that is crucial for its immunosuppressive effects. nih.govnih.gov The dissociation constant (Kd) for the Cyclosporin A/Cyclophilin A complex has been reported to be approximately 36.8 nM. nih.gov The significantly weaker interaction of this compound with Cyclophilin A means it does not effectively form the necessary complex to inhibit calcineurin, a key step in the T-cell activation pathway. nih.govnih.gov
The lack of significant binding to Cyclophilin A is the primary reason for this compound's non-immunosuppressive nature. nih.govcaymanchem.com The immunosuppressive action of Cyclosporin A is initiated by the formation of the Cyclosporin A-Cyclophilin A complex, which then inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin. nih.govnih.gov This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of interleukin-2 (IL-2) and other cytokines that promote T-cell proliferation and activation. nih.govyoutube.com Since this compound does not effectively bind to Cyclophilin A, it cannot inhibit calcineurin, and therefore does not suppress T-cell activation, distinguishing it as a non-immunosuppressive cyclosporine analogue. nih.govmedchemexpress.comselleckchem.comrndsystems.comtocris.com
Formyl Peptide Receptor 1 (FPR-1) Antagonism
A key and well-documented molecular mechanism of this compound is its potent and selective antagonism of the Formyl Peptide Receptor 1 (FPR-1). glpbio.comnih.gov This G protein-coupled receptor is primarily expressed on phagocytic leukocytes, such as neutrophils, and plays a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria or damaged mitochondria.
This compound acts as a selective and potent competitive antagonist of FPR-1. caymanchem.comglpbio.com It effectively inhibits the binding of N-formylmethionyl-leucyl-phenylalanine (fMLP), a classical FPR-1 agonist, to its receptor. medchemexpress.comnih.gov The inhibitory constant (Ki) for this compound in inhibiting fMLP binding to HL-60 cell membranes has been reported to be 0.1 μM. medchemexpress.com In studies with human basophils, the dissociation constant (Kd) for the this compound-FMLP receptor complex was estimated to be approximately 9 x 10⁻⁸ mol/L. nih.govresearchgate.net This demonstrates a high affinity of this compound for FPR-1, thereby preventing the receptor's activation by its agonists.
By blocking the binding of fMLP to FPR-1, this compound effectively modulates a range of downstream cellular responses in neutrophils. It has been shown to inhibit fMLP-induced increases in cytosolic Ca²⁺ concentration, β-glucuronidase release, and lysozyme release. medchemexpress.comnih.gov The Ki values for these inhibitory effects were reported as 0.08 μM, 0.45 μM, and not specified, respectively. medchemexpress.comnih.gov Furthermore, this compound markedly inhibits fMLP-stimulated neutrophil aggregation. nih.gov This demonstrates the compound's ability to interfere with key neutrophil functions that are triggered by FPR-1 activation.
A significant consequence of this compound's FPR-1 antagonism is the potent inhibition of superoxide (B77818) anion (O₂⁻) formation in neutrophils stimulated by fMLP. medchemexpress.comnih.gov The production of reactive oxygen species (ROS), such as superoxide, is a critical component of the neutrophil's antimicrobial activity, known as the respiratory burst. scienceopen.com this compound inhibits fMLP-induced superoxide formation with a half-maximal effect at approximately 40 nM, and at a concentration of 1 µM, it can completely abolish this response. nih.gov The Ki value for the inhibition of fMLP-induced superoxide formation has been reported to be 0.24 μM. medchemexpress.com This inhibitory effect is a direct result of blocking the FPR-1 signaling pathway that leads to the activation of NADPH oxidase, the enzyme complex responsible for superoxide production. scienceopen.com
| Parameter | Value | Cell Type/System | Reference |
| Ki (fMLP binding) | 0.1 μM | HL-60 membranes | medchemexpress.com |
| Kd (CsH-FMLP receptor complex) | ~9 x 10⁻⁸ mol/L | Human basophils | nih.govresearchgate.net |
| IC₅₀ (FPR-1 antagonism) | 0.7 μM | Not specified | glpbio.com |
| Ki (inhibition of cytosolic Ca²⁺ increase) | 0.08 μM | Human neutrophils | medchemexpress.com |
| Ki (inhibition of β-glucuronidase release) | 0.45 μM | Human neutrophils | medchemexpress.com |
| Ki (inhibition of O₂⁻ formation) | 0.24 μM | Human neutrophils | medchemexpress.com |
| Half-maximal effect (inhibition of O₂⁻ formation) | 40 nM | Human neutrophils | nih.gov |
Effects on Intracellular Calcium Mobilization
This compound is a potent inhibitor of the intracellular calcium mobilization induced by FPR1 agonists. In functional assays, both Cyclosporin A and this compound have been shown to inhibit the mobilization of calcium stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLF) nih.gov. The antagonistic effect of this compound on the fMLF-induced rise in intracellular free calcium ions has been well-documented nih.gov. This inhibition of calcium signaling is a key indicator of its ability to block the downstream effects of FPR1 activation.
Table 1: Effect of this compound on fMLF-induced Calcium Mobilization
| Agonist | Cell Type | Effect of this compound | Reference |
| fMLF | Human Neutrophils | Potent inhibition of the rise in intracellular free calcium ions. | nih.gov |
| fMLF | Differentiated HL-60 cells | Inhibition of calcium mobilization. | |
| fMLF | RBL-FPR cells | Inhibition of calcium mobilization. |
Impact on GTPase Activation
As a competitive antagonist of the G-protein coupled receptor FPR1, this compound's primary action is to block the binding of its cognate agonists, such as fMLF. This prevention of agonist binding to the receptor inherently inhibits the conformational change in the receptor that is necessary for the activation of associated heterotrimeric G-proteins. Consequently, the exchange of GDP for GTP on the Gα subunit, a critical step in G-protein activation, is prevented. While direct studies measuring GTPase activation in the presence of this compound are limited, its well-established role as an FPR1 antagonist strongly implies a significant inhibitory impact on agonist-induced GTPase activation.
Specificity of FPR-1 Antagonism Against Other Chemotactic Factors
This compound exhibits a notable specificity for FPR1. At lower concentrations, it is a selective inhibitor of FPR1-mediated signaling nih.gov. Studies have shown that while it effectively blocks responses initiated by FPR1 agonists, it does not significantly affect signaling through other formyl peptide receptors like FPR2 and FPR3, or other chemoattractant receptors such as CXCR1 at these concentrations researchgate.netnih.gov. However, it is important to note that this specificity can be lost at higher concentrations, where this compound may also partially inhibit signaling through FPR2 nih.govnih.gov.
Table 2: Specificity of this compound Antagonism
| Receptor | Agonist | Effect of this compound (Low Concentration) | Reference |
| FPR1 | fMLF | Potent Antagonism | nih.gov |
| FPR2 | WKYMVM | No significant inhibition | researchgate.net |
| FPR3 | - | No significant inhibition reported | nih.gov |
| CXCR1 | - | No significant inhibition reported | nih.gov |
Other Molecular Targets and Pathways
While the primary molecular target of this compound is FPR1, research into its effects on other cellular pathways has been limited, with most studies in related areas focusing on Cyclosporin A.
Inhibition of Tumor Promoting Phorbol (B1677699) Esters
There is a lack of direct scientific evidence to suggest that this compound inhibits the activity of tumor-promoting phorbol esters. The majority of research in this area has been conducted with Cyclosporin A, which has been shown to suppress phorbol ester-induced tumor promotion in mouse skin nih.govtandfonline.com. Interestingly, one study found that pharmacological inhibition of FPR1 by this compound was associated with an increase in intestinal oncogenesis in a mouse model. This finding contrasts with the anti-tumor promotion effects of Cyclosporin A in other tissues and suggests that the influence of this compound on tumorigenesis may be context-dependent and is not necessarily mediated through the direct inhibition of phorbol ester pathways.
Modulation of Calcium/Calmodulin-Dependent EF-2 Phosphorylation
Currently, there is no direct scientific literature demonstrating that this compound modulates the phosphorylation of calcium/calmodulin-dependent elongation factor-2 (EF-2). Studies on the related compound, Cyclosporin A, have shown that it can inhibit the Ca2+/calmodulin-dependent phosphorylation of EF-2, which is linked to its anti-proliferative effects. However, this action of Cyclosporin A is attributed to its interaction with calmodulin. The distinct biological profile of this compound, particularly its lack of significant interaction with intracellular targets like cyclophilin, suggests that it may not share this mechanism of action with Cyclosporin A. Further research is required to determine if this compound has any effect on this pathway.
Pharmacological Activities and Preclinical Research Applications of Cyclosporin H
Anti-Inflammatory and Modulatory Effects in Preclinical Models
Preclinical studies have highlighted the potential of Cyclosporin (B1163) H as a targeted anti-inflammatory agent, particularly in models of acute lung injury and in modulating the response of specific immune cells like basophils.
In a mouse model of H1N1 Swine flu infection, treatment with Cyclosporin H for five days resulted in a marked reduction in lung inflammation and endothelial cell damage. ekb.eg Unlike immunosuppressive agents, this compound did not increase the viral load in the lungs of infected mice, indicating that its protective effects are not due to suppression of the immune system but rather to the modulation of the inflammatory response. nourheart.com It is suggested that this compound acts as a specific competitive antagonist of formyl peptide receptors (FPR) on phagocytic leukocytes. ekb.eg This action blocks Nourin, a host-derived formyl peptide released by injured cells during viral infection, which is an initial stimulant of cytokine mediators. ekb.egnourheart.com By inhibiting this pathway, this compound can control the development and progression of the hyperactive inflammation and cytokine storm associated with severe influenza infections. ekb.eg
Table 1: Effect of this compound on Lung Inflammation in H1N1-Infected Mice
| Treatment Group | Observation | Outcome |
| H1N1 + Saline | High level of lung inflammation | Severe lung pathology |
| H1N1 + this compound | Significantly reduced lung inflammation | Attenuated lung injury |
| H1N1 + this compound | No increase in viral titer compared to control | Not an immunosuppressant |
This compound has been identified as a potent and selective inhibitor of mediator release from human basophils when activated by the bacterial-derived peptide N-formyl-methionyl-leucyl-phenylalanine (FMLP). nih.gov It concentration-dependently inhibits the release of both pre-formed histamine (B1213489) and newly synthesized peptide leukotriene C4 from FMLP-stimulated basophils. nih.gov This inhibitory action is rapid and reversible. nih.gov
The mechanism is highly specific; this compound acts as a competitive antagonist at the FMLP receptor on basophils. nih.gov Notably, it does not inhibit histamine release triggered by other stimuli such as C5a, platelet-activating factor, or various interleukins, underscoring its selectivity for the formyl peptide receptor pathway. nih.gov This contrasts with Cyclosporin A, which has little inhibitory effect on FMLP-induced release and whose actions are linked to its high-affinity binding to cyclophilin, a property this compound lacks. nih.govnih.gov
Table 2: Research Findings on this compound's Effect on Basophils
| Parameter | Finding | Source |
| Mechanism of Action | Competitive antagonist of the N-formyl-methionyl-leucyl-phenylalanine (FMLP) receptor. | nih.gov |
| Effect on Mediators | Concentration-dependently inhibits histamine and leukotriene C4 release induced by FMLP. | nih.gov |
| Selectivity | Does not inhibit mediator release caused by C5a, platelet activating factor, IL-8, and others. | nih.gov |
| Comparison to Cyclosporin A | Cyclosporin A has little effect on FMLP-induced release; this compound has extremely low affinity for cyclophilin. | nih.govnih.gov |
Role in Viral Transduction and Gene Therapy Enhancement
A significant area of preclinical research for this compound is its ability to enhance the efficiency of gene delivery, particularly using lentiviral vectors in hematopoietic stem and progenitor cells (HSPCs).
This compound has been shown to significantly increase the efficiency of lentiviral (LV) vector transduction in both human and murine HSPCs. bgu.ac.ilnih.gov It can increase LV transduction by up to 10-fold in human cord blood-derived HSPCs. rndsystems.com This enhancement is observed across various HSPC subpopulations and is crucial for gene therapy applications, as it can help achieve clinically relevant levels of gene transfer. nih.gov Studies have demonstrated that this effect persists long-term in vivo after transplantation into animal models, without negatively impacting the differentiation of the stem cells. bgu.ac.ilnih.gov The use of this compound leads to a higher number of gene vector copies per cell, which is essential for therapeutic efficacy in diseases like sickle cell disease. sicklecellanemianews.com
The primary mechanism by which this compound enhances gene transfer is by overcoming innate immune blocks within the target cells. ucl.ac.uknih.govnih.gov Research has identified that HSPCs have a constitutively active innate immune barrier that restricts lentiviral transduction. ucl.ac.uknih.gov this compound efficiently overcomes this block by inhibiting the interferon-induced transmembrane protein 3 (IFITM3). ucl.ac.uknih.gov IFITM3 is an antiviral host factor that potently restricts the entry of viruses and viral vectors that use the vesicular stomatitis virus glycoprotein (B1211001) (VSV-G), which is common in lentiviral gene therapy vectors. ucl.ac.uknih.gov By inhibiting IFITM3, this compound facilitates more efficient vector entry into the cytoplasm, thereby significantly improving gene transfer and editing outcomes. nih.gov
The transduction-enhancing effects of this compound can be further augmented when used in combination with other modulators. rndsystems.comnih.gov Studies have shown that this compound has an additive effect when combined with Rapamycin (B549165) or Prostaglandin (B15479496) E2 (PGE2). rndsystems.comnih.gov Both Rapamycin and PGE2 are also known to enhance LV transduction, likely acting at the level of vector entry. nih.govnih.gov The ability to combine these enhancers suggests that they may overcome different, complementary restriction blocks simultaneously. nih.gov This combinatorial approach could be instrumental in developing more efficient and robust gene therapy protocols, potentially reducing the required vector doses and shortening the time HSPCs need to be cultured outside the body. nih.gov
Table 3: Combined Effects of this compound with Other Transduction Enhancers
| Combination | Effect on Lentiviral Transduction in HSPCs | Implication |
| This compound + Rapamycin | Additive enhancement of transduction efficiency. | Potentially overcomes multiple, distinct barriers to gene transfer. nih.gov |
| This compound + Prostaglandin E2 | Additive enhancement of transduction efficiency. | Offers a strategy to further boost gene delivery in clinical protocols. rndsystems.comnih.govnih.gov |
| This compound + Cyclosporin A | Not additive. | Suggests overlapping mechanisms or pathways of action. nih.gov |
Application in Gene Editing and Therapeutic Vector Delivery
This compound (CsH) has emerged as a significant agent for enhancing the efficiency of gene manipulation in human hematopoietic stem and progenitor cells (HSPCs), a critical aspect of developing genetic therapies. nih.gov Research has demonstrated that CsH can potently improve gene transfer and editing in human long-term repopulating HSCs. nih.gov The mechanism behind this enhancement involves overcoming an innate immune block to lentiviral transduction that is constitutively active in HSCs. nih.gov
Specifically, CsH works by inhibiting the interferon-induced transmembrane protein 3 (IFITM3), which otherwise restricts the entry of vectors, such as those with VSV glycoproteins, into the cells. nih.gov By degrading IFITM3, CsH significantly improves the efficiency of lentiviral vector (LV) transduction and gene editing in these stem cells. nih.gov This finding is crucial because the natural variability in IFITM3 levels among individuals correlates with how permissive their HSCs are to lentiviral transduction. wordpress.com Therefore, treatment with CsH could help standardize HSC transduction outcomes across different patients, a major step forward for ex vivo gene therapy. wordpress.com
In preclinical studies, the application of CsH has shown remarkable results. For instance, in a study focused on sickle cell disease (SCD), adding CsH to a lentivirus-delivered gene therapy boosted the uptake of genetic material in blood stem cells from newborns. sicklecellanemianews.com This enhanced uptake led to the generation of therapeutic levels of healthy hemoglobin without negatively impacting the health of the stem cells or their subsequent development into new blood cells. sicklecellanemianews.com Even a single dose of a lentiviral vector in the presence of CsH was sufficient to achieve significantly higher gene marking in vitro and in long-term repopulating HSCs in vivo. nih.gov This improved efficiency is seen as a valuable advancement for improving gene therapy treatments for conditions like SCD. sicklecellanemianews.com
Multi-Vector Transduction Enhancement in Murine Hematopoietic Progenitors and Stem Cells
Beyond its applications in human cells, this compound has been effectively employed to improve lentiviral transduction in murine models, which are crucial for preclinical research. bgu.ac.ilnih.gov Studies using CsH for LV transduction of murine hematopoietic stem cells (HSCs) and defined hematopoietic progenitors have confirmed the enhanced efficiencies previously observed in human cells. bgu.ac.ilnih.govresearchgate.net
A key finding in this area is the robust impact of CsH on multi-vector transduction. nih.govresearchgate.net When researchers experimented with the simultaneous use of several different lentiviral vectors, the addition of CsH resulted in a more significant increase in the rates of multi-vector infection compared to the increase seen for a single vector. bgu.ac.ilnih.govresearchgate.net This suggests that CsH is particularly effective in scenarios where multiple genes need to be introduced into the same cell.
The underlying mechanism is believed to be the reduction of an innate resistance mechanism against LV infection. nih.govresearchgate.net Further supporting this, additional pretreatment with CsH was found to increase the efficiency of transduction even more. nih.govresearchgate.net Importantly, the use of CsH to enhance transduction does not appear to compromise the biological function of the stem cells. researchgate.net Research data suggest that CsH does not reduce the efficiency of transplantation into immune-competent hosts or hinder the differentiation of HSCs. bgu.ac.ilnih.govresearchgate.net Instead, it enhances stable, long-term expression of the transgene in vivo, making it a valuable additive for animal model studies and the development of novel HSC gene therapy strategies. bgu.ac.ilresearchgate.net
Antiparasitic Activities in In Vitro Studies
Research into the antiparasitic properties of cyclosporins has revealed potent inhibitory effects against the intracellular parasite Cryptosporidium parvum in in vitro cultures. nih.govasm.org
In vitro studies demonstrated that cyclosporine and several nonimmunosuppressive cyclosporin (CS) analogs are potent inhibitors of C. parvum growth in short-term (48-hour) cultures. nih.govasm.org The 50% inhibitory concentrations (IC50) for several analogs were determined to be in the low micromolar range, significantly lower than that of paromomycin, a standard control drug used in these assays. nih.govnih.gov The most active analogs, SDZ PSC-833 and SDZ 033-243, showed greater potency than cyclosporine itself. nih.govasm.org
| Compound | IC50 (μM) |
|---|---|
| SDZ 033-243 | 0.4 |
| SDZ PSC-833 | 1.0 |
| Cyclosporine | 1.5 |
| SDZ 205-549 | 5.0 |
| SDZ 209-313 | 7.0 |
| Paromomycin (Control) | 85.0 |
Data sourced from references nih.govasm.orgnih.gov.
The antiparasitic action of cyclosporine appears to occur early in the infection process. nih.govasm.orgnih.gov When excysted sporozoites were incubated in cyclosporine for one hour before being introduced to host cells, the subsequent intracellular growth of the parasite was significantly reduced. nih.govasm.orgnih.gov This finding suggests that the drug can directly inhibit the invasion of host cells by the sporozoites, a critical first step in the parasite's life cycle. nih.govnih.gov
The mechanism of action for these cyclosporin analogs against C. parvum may involve ATP-binding cassette (ABC) transporters. nih.govnih.gov The two most potent analogs identified, SDZ PSC-833 and SDZ 033-243, are known to be weak binders of cyclophilin, the primary target for the immunosuppressive effects of cyclosporine. nih.govasm.orgnih.gov However, these same analogs are potent modifiers of P-glycoproteins/multidrug resistance (MDR) transporters, which belong to the ABC superfamily. nih.govasm.orgnih.gov This suggests that ABC transporters, in addition to cyclophilin, may be a key target for this class of drugs in C. parvum. nih.gov Interestingly, cyclosporine did not significantly increase the parasite's sensitivity to paromomycin, indicating that an ABC transporter is likely not involved in the efflux of paromomycin. nih.govnih.gov Further research on the C. parvum ABC transporter gene is needed to confirm its direct interaction with cyclosporin analogs. nih.gov
Utility as a Research Tool in Cell Biology
This compound serves as a valuable research tool in cell biology, primarily due to its ability to enhance viral transduction efficiency without the immunosuppressive activity of compounds like Cyclosporin A. rndsystems.comtocris.com It acts as a viral transduction enhancer, capable of increasing lentiviral transduction by up to 10-fold in human hematopoietic stem and progenitor cells (HSPCs). rndsystems.comtocris.com This property is highly beneficial for laboratory research that relies on introducing genetic material into cells to study gene function or develop gene therapies. bgu.ac.ilresearchgate.net
Its mechanism of overcoming innate immune restrictions, specifically by inhibiting IFITM3, makes it a powerful tool for investigating cellular defense mechanisms against viral entry. nih.gov In preclinical research, particularly in studies involving murine hematopoietic stem cells, CsH is used to improve the efficiency of single and multi-vector transductions, allowing for more robust and reliable gene expression in animal models. bgu.ac.ilnih.gov This facilitates the development and testing of novel gene therapy approaches before they are considered for clinical applications. researchgate.net The compound's utility is further highlighted by its additive effect when used in combination with other transduction enhancers like rapamycin or prostaglandin E2. rndsystems.comtocris.com
Probing Complex Biological Networks and Pathways
This compound serves as a valuable tool for dissecting complex biological networks and signaling pathways due to its specific inhibitory actions. A primary target of this compound is the formyl peptide receptor 1 (FPR-1), a G protein-coupled receptor involved in inflammatory responses. selleckchem.commedchemexpress.com By selectively inhibiting FPR-1, researchers can investigate the downstream signaling cascades initiated by this receptor. medchemexpress.comtargetmol.com Studies have shown that this compound can attenuate the activation of the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways, which are induced by FPR-1 agonists. targetmol.com This allows for a more precise understanding of the role of FPR-1 in cellular processes such as inflammation and immune cell chemotaxis.
Furthermore, research has identified this compound's ability to modulate innate immune pathways. It has been shown to overcome an innate immune block in hematopoietic stem cells (HSCs) by causing the rapid and transient degradation of the interferon-induced transmembrane protein 3 (IFITM3). nih.govnih.gov IFITM3 is known to restrict the entry of various viruses, including lentiviral vectors used in gene therapy. nih.gov By inhibiting IFITM3, this compound helps to probe the specific antiviral mechanisms within stem cells and provides a method to bypass them, thereby enhancing the efficiency of gene transfer. nih.govnih.govucl.ac.uk This application is crucial for studying the complex interactions between viral vectors and the intrinsic defense mechanisms of host cells.
Studies on Protein Function and Protein-Protein Interactions
The specific molecular interactions of this compound make it a useful compound for studying protein function and protein-protein interactions. Its most well-documented interaction is with FPR-1, where it acts as a potent and selective antagonist. medchemexpress.comtargetmol.com Research has demonstrated that this compound inhibits the binding of formyl-Met-Leu-Phe (FMLP), a potent chemoattractant, to FPR-1 in HL-60 cell membranes with a Ki (inhibition constant) of 0.10 μM. targetmol.com This inhibitory action extends to the functional consequences of receptor activation; for instance, it inhibits the FMLP-induced activation of high-affinity GTPase in these membranes with a Ki of 0.79 μM. targetmol.com These findings allow for detailed investigation into the structure-function relationship of FPR-1 and its interaction with G proteins.
A significant recent discovery is the interaction between this compound and IFITM3. nih.govnih.gov Studies have revealed that this compound treatment leads to the degradation of the IFITM3 protein, which in turn enhances the entry of vesicular stomatitis virus G-protein (VSV-G) pseudotyped lentiviruses into hematopoietic stem and progenitor cells (HSPCs). nih.govnih.gov This discovery is pivotal for understanding the function of IFITM3 as a restriction factor in stem cells. The transient nature of this effect, with IFITM3 protein levels being restored within hours of this compound removal, provides a temporal window to study the dynamics of this protein's function. nih.gov The negative correlation observed between endogenous IFITM3 protein levels and the permissiveness of HSPCs to lentiviral transduction further solidifies the functional importance of this interaction. nih.govnih.gov
Investigations into Homology-Directed Repair (HDR) Editing Efficiency in Stem Cells
This compound has emerged as a significant facilitator in the field of gene editing, particularly in enhancing the efficiency of homology-directed repair (HDR) in stem cells. researchgate.net HDR is a precise gene editing mechanism that is often limited by low efficiency, especially in clinically relevant cell types like hematopoietic stem cells (HSCs). nih.gov One strategy to improve HDR rates is to increase the nuclear concentration of the donor DNA template. researchgate.net When lentiviral vectors are utilized as the delivery vehicle for these HDR donor templates, this compound has been shown to increase their transduction efficiency. nih.govresearchgate.net
By overcoming the innate immune restrictions in HSCs, specifically by inhibiting IFITM3, this compound potently enhances gene transfer and, consequently, the availability of the donor template for the HDR process. nih.govnih.gov This leads to a more efficient gene editing outcome. This is particularly relevant for gene therapy applications that aim to correct genetic mutations in HSCs, where high levels of gene marking are often required for therapeutic benefit. nih.gov The use of this compound can thus help standardize transduction protocols and improve outcomes across different patient-derived cells, which can exhibit variability in their permissiveness to lentiviral transduction. nih.govucl.ac.uk
Pre-culture Applications for Hematopoietic Cells
In preclinical research, this compound is utilized in the pre-culture or co-culture of hematopoietic stem and progenitor cells (HSPCs) to improve the success of genetic modification. It has been identified as a potent viral transduction enhancer, capable of increasing the efficiency of lentiviral transduction in human cord blood-derived HSPCs by up to 10-fold. selleckchem.comrndsystems.combio-techne.com This enhancement is critical for research and potential therapeutic applications that rely on the efficient introduction of genetic material into these primitive cells. researchgate.netnih.gov
Research indicates that pre-treatment of HSPCs with this compound can increase the efficiency of transduction, a finding consistent with its mechanism of reducing innate resistance to lentiviral infection. researchgate.netnih.gov The effect of this compound is also additive when used in combination with other transduction enhancers like rapamycin and prostaglandin E2, suggesting it acts on a distinct pathway that can be targeted simultaneously with other mechanisms to achieve maximal transduction rates. selleckchem.commedchemexpress.comrndsystems.com Unlike its parent compound, Cyclosporin A, this compound lacks immunosuppressive activity, which is a significant advantage for its application in cell manipulation protocols where preserving the normal function of the cells is paramount. selleckchem.comtargetmol.comrndsystems.com Studies have confirmed that its use does not impair the efficiency of transplantation or the differentiation capacity of HSCs in animal models, while still enhancing long-term transgene expression in vivo. researchgate.netnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cyclosporin A |
| Rapamycin |
| Prostaglandin E2 |
Advanced Analytical Methodologies for Cyclosporin H Research
Chromatographic and Spectroscopic Techniques
Chromatographic and spectroscopic methods are fundamental tools in the analysis of Cyclosporin (B1163) H, providing crucial information about its composition, purity, and structural characteristics.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of Cyclosporin H and for monitoring its degradation products. HPLC methods have been developed and validated for the determination of cyclosporines and their degradation products. scielo.brscielo.br For instance, HPLC has been employed to monitor the products of acid-catalyzed degradation of cyclosporin A, from which this compound can be isolated as a principal product. researchgate.netcapes.gov.brcas.cz
HPLC methods typically involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with modifiers. scielo.brscielo.br Detection is commonly performed using UV detection. scielo.brscielo.br These methods demonstrate specificity, linearity, accuracy, and precision, allowing for the unequivocal determination of cyclosporines even in the presence of degradation products. scielo.brscielo.br
Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Identification
Gas Chromatography-Mass Spectrometry (GC-MS) plays a vital role in determining the amino acid composition of peptides like this compound. After hydrolysis of the peptide, the constituent amino acids are derivatized to make them volatile and suitable for GC analysis. researchgate.netcapes.gov.brcas.cznih.gov The separated amino acid derivatives are then detected and identified by mass spectrometry. researchgate.netcapes.gov.brcas.cznih.gov This technique can also be used to determine the chirality of the amino acids present. researchgate.netcapes.gov.brcas.cz GC-MS analysis of hydrolyzed cyclosporin samples allows for the identification of the amino acids in the peptide chain. researchgate.netcapes.gov.brcas.cznih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Micelle Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the solution conformation of this compound and its interactions with other molecules, such as those found in biological membranes. NMR studies have been extensively used to determine the conformation of cyclosporins in various solvents. researchgate.netacs.orgnih.govmdpi.comnih.gov
The conformation of cyclosporins is highly dependent on the environment. nih.govnih.gov In apolar solvents, a dominant stable conformer is often observed, characterized by intramolecular hydrogen bonds. researchgate.netnih.gov NMR spectral parameters, including NOE effects, coupling constants, and chemical shifts, provide detailed information about the backbone conformation and the presence of hydrogen bonds. researchgate.netnih.gov
NMR spectroscopy, including one- and two-dimensional techniques, can also be used to study the interaction of cyclosporins with micelles, which serve as model membranes. mdpi.comnih.govresearchgate.netresearchgate.net Changes in NMR spectra upon dissolving cyclosporins in micellar solutions can indicate interactions and potential structural modifications. mdpi.comnih.govresearchgate.net
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy for Structural Insights
Infrared (IR) and Vibrational Circular Dichromism (VCD) spectroscopy provide valuable insights into the structural features and conformation of cyclosporins, particularly regarding intramolecular hydrogen bonding and secondary structure elements. researchgate.netacs.orgcdnsciencepub.comresearchgate.netnih.govuva.nl
IR spectroscopy can reveal the presence and nature of hydrogen bonds through the analysis of amide I and amide II bands. cdnsciencepub.com Studies have shown that the IR spectra of cyclosporins in different solvents can indicate variations in hydrogen bonding patterns and the retention of secondary structures like -sheets. cdnsciencepub.com
Mass Spectrometry-Based Approaches
Mass spectrometry-based techniques are essential for the identification, characterization, and separation of this compound, including its isomers and conformers.
Differential Mobility Spectroscopy (DMS) for Isomer and Conformer Separation
Differential Mobility Spectroscopy (DMS), often coupled with mass spectrometry (DMS-MS), is a powerful technique for separating isomers and conformers of molecules based on differences in their ion mobility under varying electric fields. researchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.netnih.govnih.govresearchgate.net
DMS has been successfully applied to separate different cyclosporin analogues, including the enantiomers Cyclosporin A and this compound, as well as structural isomers like isocyclosporin A. researchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.net The separation is based on the differential mobility of ions in an asymmetric electric field. researchgate.net Furthermore, DMS can also separate different conformers of individual cyclosporins. researchgate.netacs.orgnih.govresearchgate.netacs.org This capability is particularly valuable for cyclosporins, which can exist as conformational ensembles in solution. nih.govnih.gov
Following DMS separation, tandem mass spectrometry (MS/MS) can be used to further distinguish the separated isomers and conformers based on their fragmentation patterns. researchgate.netacs.orgnih.govresearchgate.net Gas-phase hydrogen-deuterium exchange (HDX) can also be coupled with DMS-MS to probe differences in intramolecular hydrogen bonding between isomers. acs.orgnih.govresearchgate.net DMS-MS offers advantages such as simplified sample preparation and reduced analysis times compared to some traditional chromatographic methods. nih.govresearchgate.net
| Analytical Technique | Application to this compound | Key Findings/Information Provided | Relevant Citations |
| High-Performance Liquid Chromatography (HPLC) | Purity analysis, monitoring degradation products | Assessment of purity, identification and quantification of degradation products. | researchgate.netscielo.brscielo.brcapes.gov.brcas.czavantorsciences.combio-techne.comtocris.comgoogle.comnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Amino acid identification and chirality determination after hydrolysis | Identification of constituent amino acids, determination of their stereochemistry. | researchgate.netcapes.gov.brcas.cznih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of solution conformation, study of micelle interactions | Details on backbone conformation, hydrogen bonding, interactions with model membranes. | researchgate.netacs.orgnih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.netethz.chnih.govmdpi.comunimi.it |
| Infrared (IR) Spectroscopy | Structural insights, particularly on hydrogen bonding and secondary structure | Information on intramolecular hydrogen bonds, presence of -sheet and turn structures. | researchgate.netacs.orgcdnsciencepub.comresearchgate.netnih.govnih.govgoogle.com |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Determination of solution-state structure and absolute configuration, structural insights | Information on peptide backbone conformation, contribution of amide groups to structure. | acs.orgresearchgate.netnih.govuva.nlnih.gov |
| Differential Mobility Spectroscopy (DMS) coupled with MS | Separation of isomers (including enantiomers) and conformers | Differentiation and analysis of closely related structural and conformational forms. | researchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.netnih.govnih.govresearchgate.net |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules by fragmenting selected ions and analyzing the resulting fragment ions nih.gov. For cyclic peptides like this compound, MS/MS can provide information about the amino acid sequence and modifications. While the presence of isomers and the cyclic nature can make MS analysis challenging, MS/MS helps to distinguish between different forms of cyclosporins acs.orgnih.gov. Studies on cyclosporins, including this compound, have utilized MS/MS analyses of separated isomers to differentiate them acs.orgnih.govresearchgate.net. The fragmentation patterns observed in MS/MS spectra provide a "fingerprint" that can be used for identification and structural confirmation acs.org. Analysis of doubly protonated cyclosporine ions by MS/MS has been shown to suppress N→O acyl shifts, which can occur in singly protonated ions and complicate analysis, thus allowing for more unambiguous analysis of cyclosporins and isocyclosporins chemrxiv.orgresearchgate.net.
Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry for Hydrogen Bonding Analysis
Hydrogen-Deuterium Exchange (HDX) coupled with Mass Spectrometry (MS) is a technique used to study the solvent accessibility of exchangeable hydrogens, providing insights into the molecule's conformation and hydrogen bonding network nih.govresearchgate.net. By measuring the rate and extent of deuterium (B1214612) incorporation, researchers can infer information about the intramolecular hydrogen bonds, which play a significant role in stabilizing the three-dimensional structure of cyclic peptides. Gas-phase HDX immediately after differential mobility spectroscopy (DMS) separation has been used to probe differences in the levels of intramolecular hydrogen bonding between various cyclosporin isomers, including this compound acs.orgnih.govresearchgate.net. These studies reveal that this compound has a less extensive hydrogen bond network compared to Cyclosporin A acs.orgnih.gov.
Ion Mobility Mass Spectrometry for Conformational Heterogeneity
Ion Mobility Mass Spectrometry (IM-MS) separates ions based on their size, shape, and charge as they travel through a buffer gas, providing information about the conformational heterogeneity of a molecule researchgate.net. This is particularly useful for flexible molecules like cyclic peptides, which can exist in multiple conformations in the gas phase and in solution. IM-MS measurements can reveal specific conformational distributions for different cyclosporin derivatives acs.orgnih.gov. Studies comparing Cyclosporin A and this compound using IM-MS have shown that this compound exhibits fewer and less stable conformers compared to Cyclosporin A acs.orgresearchgate.netosti.govnih.gov. Differential Mobility Spectroscopy (DMS), a type of ion mobility, coupled with MS has been successfully used to separate different conformers for individual cyclosporins, including this compound acs.orgnih.govresearchgate.net. High-resolution IM-MS techniques like cyclic IM-MS offer improved separation of conformers and can provide insights into conformational interconversions acs.orgresearchgate.netnih.govnih.gov.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique used to determine the precise three-dimensional structure of a molecule in its crystalline state acs.org. By analyzing the diffraction pattern of X-rays passing through a crystal, the arrangement of atoms within the molecule can be determined. The solid-state structure of this compound crystallized from a methanol/diethyl ether/water mixture has been determined by X-ray diffraction capes.gov.brresearchgate.net. This provides a snapshot of one specific conformation adopted by this compound in the solid state. X-ray crystallography has also been used to study the structures of other cyclosporins, including Cyclosporin A, in various crystalline forms and in complex with proteins like cyclophilin, revealing different adopted conformations and hydrogen bonding patterns in the solid state acs.orgnih.govdrugbank.com.
Computational and Simulation Techniques
Computational techniques, particularly molecular dynamics simulations, complement experimental methods by providing insights into the dynamic behavior and conformational landscape of molecules.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time tandfonline.com. These simulations can provide information about the conformational dynamics, flexibility, and transitions between different conformational states of a molecule in various environments (e.g., water, lipid bilayers) uq.edu.auacs.orgacs.orgmdpi.comjst.go.jp. MD simulations have been used to investigate the conformational behavior of cyclosporins, including this compound, and to correlate conformational distribution with properties like intramolecular hydrogen bonding researchgate.netacs.orgnih.govmdpi.com. Simulations have shown that the conformation rich in intramolecular hydrogen bonds is more abundant for Cyclosporin A compared to this compound researchgate.net. MD simulations can also be referenced against experimental data, such as NMR, to validate the simulation results and build a comprehensive understanding of the role of dynamics uq.edu.auacs.orgmdpi.comjst.go.jpnih.gov. Improved sampling MD approaches based on refined force fields specific for cyclosporins are being developed to enhance conformational sampling and predictive power osti.govnih.govjst.go.jp.
Future Research Directions for Cyclosporin H
Elucidation of Novel Molecular Targets and Binding Partners
While Cyclosporin (B1163) H is established as a potent antagonist of FPR-1 sigmaaldrich.comaai.orgcaymanchem.comnih.govmedchemexpress.comnih.gov, and its role in degrading IFITM3 to enhance lentiviral transduction is known hsr.itnih.govnih.gov, the complete spectrum of its molecular targets and binding partners remains an active area for investigation. Given that CsH exhibits biological activities distinct from CsA, which primarily targets the cyclophilin-calcineurin pathway nih.govtandfonline.com, it is highly probable that CsH interacts with other cellular proteins or pathways.
Future research should employ advanced proteomic and biochemical techniques to systematically identify novel proteins that bind to or are modulated by Cyclosporin H. Techniques such as affinity purification coupled with mass spectrometry could help uncover previously unknown binding partners. Furthermore, investigating the downstream effects of CsH binding to FPR-1 and its interaction with IFITM3 at a more granular level could reveal additional components of these pathways that are influenced by the compound. Understanding these interactions is crucial for fully deciphering the mechanisms behind CsH's observed effects, such as enhanced gene transduction and modulation of inflammatory responses.
Exploration of Synthetic Analogues with Tailored Biological Activities
The significant difference in biological activity between Cyclosporin A and this compound, stemming from a single amino acid change (L-methyl-valine at position 11 in CsA to D-methyl-valine in CsH) aai.orgnih.govresearchgate.net, underscores the potential for generating this compound analogues with tailored biological activities. The distinct structural conformations adopted by CsA and CsH researchgate.netrsc.org suggest that subtle modifications to the CsH structure could lead to compounds with enhanced potency for specific applications or reduced potential off-target effects.
Future research should focus on the rational design and synthesis of CsH derivatives. By modifying specific amino acid residues or the peptide backbone, researchers could aim to create analogues with improved efficacy as viral transduction enhancers, higher selectivity or potency for FPR-1, or novel activities relevant to other therapeutic areas. Structure-activity relationship studies, guided by advanced computational modeling and experimental validation, will be essential in identifying modifications that optimize desired properties while minimizing undesirable ones. This could lead to the development of a new generation of cyclosporin-based compounds with highly specific therapeutic applications.
Further Optimization of Gene Delivery Systems Utilizing this compound
The ability of this compound to significantly enhance lentiviral transduction efficiency, particularly in challenging cell types like human hematopoietic stem and progenitor cells (HSPCs), represents a major area for future research and clinical translation bio-techne.commedchemexpress.comhsr.itnih.govnih.govrndsystems.comtocris.comsicklecellanemianews.comnih.govresearchgate.net. This enhancement is attributed, at least in part, to CsH's ability to overcome innate immune restrictions by degrading IFITM3 hsr.itnih.govnih.gov. Preclinical studies have shown promising results using CsH to improve the delivery of gene therapy vectors for conditions like sickle cell disease sicklecellanemianews.com.
Future research should focus on optimizing the application of this compound in various gene delivery platforms. This includes determining optimal concentrations and exposure times for different cell types and vector systems to maximize transduction efficiency while maintaining cell viability and function nih.gov. Investigating the synergistic effects of CsH with other gene transduction enhancers, such as rapamycin (B549165) or prostaglandin (B15479496) E2, could lead to even more efficient protocols bio-techne.commedchemexpress.comrndsystems.com. Furthermore, exploring the utility of CsH in enhancing non-lentiviral gene delivery methods, such as adeno-associated virus (AAV) or non-viral vectors, could broaden its impact on gene therapy. Research is also needed to evaluate the long-term effects of CsH exposure on transduced cells and their progeny in vivo.
| Cell Type (Source) | Gene Delivery Method | Enhancement by CsH (Fold Increase) | Key Mechanism Involved | Reference |
| Human HSPCs (Cord Blood) | Lentiviral | Up to 10-fold | IFITM3 degradation | bio-techne.commedchemexpress.comhsr.itnih.govrndsystems.comtocris.com |
| Murine HSPCs | Lentiviral | Increased efficiency | IFITM3 degradation | nih.govresearchgate.net |
| Human HSPCs (Newborns with SCD risk) | Lentiviral (GLOBE-AS3) | Markedly enhanced uptake (>2 vector copies/cell) | IFITM3 degradation | sicklecellanemianews.com |
Note: The "Fold Increase" is approximate and can vary depending on specific experimental conditions.
Advanced Structural Studies of this compound in Complex with Biological Receptors
While high-resolution structural information exists for free this compound, revealing a highly convoluted conformation distinct from Cyclosporin A researchgate.netrsc.org, understanding its interactions with biological targets at the atomic level requires further advanced structural studies. Determining the three-dimensional structure of this compound in complex with its key binding partners, particularly FPR-1, is critical for elucidating the precise nature of their interaction and the molecular basis of FPR-1 antagonism.
Future research should utilize techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy to determine the structures of CsH-receptor complexes. Computational methods like molecular docking and molecular dynamics simulations can complement experimental studies to provide insights into the binding poses and dynamics of CsH. Such detailed structural information will not only deepen our understanding of CsH's mechanism of action but also provide a strong foundation for the rational design of improved analogues with enhanced binding affinity and specificity for desired targets.
Investigation of Broader Applications in Regenerative Medicine and Infectious Diseases
The established role of this compound in enhancing gene delivery to stem cells bio-techne.commedchemexpress.comhsr.itnih.govnih.govrndsystems.comtocris.comsicklecellanemianews.comnih.govresearchgate.net positions it as a valuable tool in regenerative medicine, particularly for genetic disorders treatable by HSC-based gene therapy like sickle cell disease sicklecellanemianews.com. Future research can explore its potential in facilitating gene editing strategies and its application in delivering therapeutic genes to other types of stem cells or progenitor cells for tissue regeneration or repair.
Furthermore, this compound's activity as an FPR-1 antagonist sigmaaldrich.comaai.orgcaymanchem.comnih.govmedchemexpress.comnih.gov suggests potential applications in modulating inflammatory responses relevant to infectious diseases. FPR-1 plays a role in the innate immune response, particularly in the recruitment and activation of phagocytes in response to bacterial formylated peptides aai.orgnih.govmedchemexpress.com. By antagonizing FPR-1, CsH could potentially temper excessive inflammation that contributes to tissue damage in certain infections medchemexpress.com.
| Application Area | Relevant Activity of CsH | Potential Research Focus |
| Regenerative Medicine | Gene delivery enhancement | Facilitating gene therapy for genetic disorders, enhancing stem cell modifications. |
| Infectious Diseases | FPR-1 antagonism | Modulating inflammation in response to pathogens, mitigating cytokine storm. |
Q & A
Q. What standardized methods are recommended for quantifying Cyclosporin H purity and structural integrity in experimental preparations?
this compound should be characterized using high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial standards for related cyclosporins . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to verify the molecular formula (C₆₂H₁₁₁N₁₁O₁₂) and absence of impurities . For novel synthetic batches, elemental analysis and chiral column chromatography are critical to confirm stereochemical purity .
Q. How is this compound’s specificity for FPR1 validated in competitive binding assays?
FPR1 specificity is assessed via competitive displacement assays using radiolabeled N-formyl peptides (e.g., fMLP) in HL-60 cell membranes. This compound’s inhibition constant (Ki) is calculated by measuring its capacity to displace fMLP binding, with typical Ki values ranging from 0.10 µM (binding inhibition) to 0.79 µM (GTPase activation inhibition) . Parallel assays using FPR2-selective ligands are necessary to rule off-target effects .
Q. What protocols are used to assess this compound’s inhibition of superoxide anion (O₂⁻) generation in neutrophils?
Neutrophils are isolated from human blood and stimulated with fMLP (100 nM) in the presence of varying this compound concentrations. O₂⁻ production is quantified using cytochrome C reduction assays or fluorescent probes (e.g., dihydroethidium). Dose-response curves are analyzed to determine IC₅₀ values, typically <0.24 µM . Controls must include vehicle (DMSO) and positive inhibitors (e.g., Boc-MLF) .
Advanced Research Questions
Q. What strategies are effective in reconciling conflicting Ki values of this compound across neutrophil activation pathways?
Discrepancies in Ki values (e.g., 0.10 µM for fMLP binding vs. 0.79 µM for GTPase inhibition ) may arise from differences in membrane preparation or assay conditions. To resolve this:
- Standardize membrane isolation protocols (e.g., HL-60 cell lysis, centrifugation at 100,000×g).
- Use uniform GTPase activity measurement methods (e.g., γ-³²P-GTP hydrolysis assays).
- Conduct meta-analyses of published data using fixed-effects models to identify methodological confounders .
Q. How should researchers design dose-response experiments to assess this compound’s inhibition of MAPK/AKT pathways in inflammatory lung injury models?
- In vivo models : Administer this compound (1–10 mg/kg, IP) in mice with LPS-induced acute lung injury (ALI). Harvest lung tissue for Western blotting to quantify phospho-MAPK (p-p38, p-ERK) and phospho-AKT levels .
- In vitro models : Treat alveolar macrophages with this compound (0.1–10 µM) and stimulate with MTDs (mitochondrial damage-associated molecules). Use inhibitors like SB203580 (p38 MAPK inhibitor) as controls. Normalize data to total protein or housekeeping genes .
Q. What combinatorial approaches enhance lentiviral transduction efficiency in hematopoietic stem cells (HSPCs) using this compound, and how are synergies quantified?
this compound (5–10 µM) is combined with Rapamycin (20 nM) or Prostaglandin E2 (10 µM) during lentiviral exposure to HSPCs. Transduction efficiency is measured via flow cytometry (e.g., GFP expression). Synergy is quantified using the Bliss Independence Model or Chou-Talalay Combination Index . Dose matrices (e.g., 4×4 concentration grids) are analyzed to identify additive vs. antagonistic effects .
Q. How can response surface methodology (RSM) optimize this compound yield in microbial fermentation?
- Variables : Carbon/nitrogen sources, pH, aeration, and inoculation density are tested in a central composite design .
- Response : this compound titer quantified via LC-MS/MS.
- Analysis : Fit data to a quadratic model (e.g., ) and validate with ANOVA. Optimal conditions are identified via contour plots .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in this compound’s inhibitory effects across cell types (e.g., neutrophils vs. macrophages)?
Q. What statistical approaches are recommended for analyzing this compound’s impact on longitudinal biomarkers (e.g., CSF Tau levels in neurological studies)?
For non-normally distributed data (assessed via D’Agostino-Pearson test), use non-parametric tests (e.g., Friedman test with Dunn’s post hoc). For longitudinal analysis, apply repeated-measures ANOVA or generalized estimating equations (GEEs) .
Ethical and Reproducibility Guidelines
Q. How can researchers ensure reproducibility when reporting this compound’s effects in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
